molecular formula C7H8N2O2 B181328 (3-Nitrophenyl)methanamine CAS No. 7409-18-9

(3-Nitrophenyl)methanamine

Cat. No. B181328
CAS RN: 7409-18-9
M. Wt: 152.15 g/mol
InChI Key: CIUYJYRQKYGNQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for a similar compound, “1-(3-methyl-2-nitrophenyl)methanamine hydrochloride”, involves the reduction of 3-methyl-2-nitroacetophenone to 1-(3-methyl-2-nitrophenyl)ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.


Molecular Structure Analysis

“(3-Nitrophenyl)methanamine” has a molecular formula of C7H8N2O2 . It contains a total of 19 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

“(3-Nitrophenyl)methanamine” has a molecular weight of 152.153 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available .

Scientific Research Applications

  • Synthesis and Characterization of Chemical Compounds :

    • (3-Nitrophenyl)methanamine and its derivatives are used in synthesizing various chemical compounds. For instance, 2, 3-dihydro-1H-indene-1-methanamine and its derivatives were synthesized from 4-nitro-3-phenylbutanoic acid, showing the utility of such compounds in chemical synthesis (Zhou et al., 2013).
    • Another study demonstrated the synthesis of 3-Indolyl-methanamines using indoles, aldehydes, and nitrobenzenes, showcasing the versatility of these compounds in different chemical reactions (Das et al., 2013).
  • Applications in Nonlinear Optical (NLO) Materials :

    • Schiff bases derived from 4-nitrocinnamaldehyde, including compounds like (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine, have been studied for their structural and electronic properties. These compounds show potential for development in nonlinear optical materials due to their high values of dipole moment, linear polarizability, and first hyperpolarizability (Ani et al., 2021).
  • Involvement in Catalytic Reactions :

    • A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a diamino derivative, has been designed to stabilize parallel turn conformations in short peptide sequences. This demonstrates the compound's potential in catalytic and biochemical applications (Bucci et al., 2018).
  • Synthesis of Novel Luminescent Compounds :

    • Research into thiophenyl-derivatized nitrobenzoic acid ligands, as sensitizers of Eu(III) and Tb(III) luminescence, explores the potential of (3-Nitrophenyl)methanamine derivatives in creating new luminescent materials. These compounds demonstrate significant quantum yields and lifetimes in luminescence, indicating their utility in optical and electronic applications (Viswanathan & Bettencourt-Dias, 2006).
  • Environmental and Biological Applications :

    • Studies on the effects of nitrophenols, like (3-Nitrophenyl)methanamine, on methanogenic systems provide insights into their environmental impact and potential applications in waste management and bioremediation. These compounds' interactions with microbial systems are crucial for understanding their role in environmental processes (Haghighi Podeh et al., 1995).
  • Role in Chemical Synthesis and Drug Development :

    • The compound has also been used in the improved synthesis of pharmaceuticals, as evidenced by the development of retigabine, showcasing its role in medicinal chemistry and drug development (Wang We, 2014).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding breathing mist, gas, or vapors, and using personal protective equipment when handling similar compounds .

properties

IUPAC Name

(3-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUYJYRQKYGNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995532
Record name 1-(3-Nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitrophenyl)methanamine

CAS RN

7409-18-9, 26177-43-5
Record name 3-Nitrobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzylammonium hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Commercially available 3-nitrobenzamide is reduced with LAH under standard conditions to afford (3-nitrophenyl)methanamine, which is reacted with N-4-methoxybenzylsulfamic acid and EDC to afford 1-(4-methoxybenzyl)-3-benzylsulfonylurea. This material is reacted with oxalyl chloride to afford 1-(3-nitrobenzyl)-3-(4-methoxybenzyl)imidazolidine-2,2-dioxo-2-thio-4,5-trione whose nitro group is reduced and oxidized to afford 1-(3-hydrazinylbenzyl)-3-(4-methoxybenzyl)imidazolidine-2,2-dioxo-2-thio-4,5-trione. This material is deprotected with TFA under standard conditions to afford the title compound I-(3-hydrazinylbenzyl)imidazolidine-2,2-dioxo-2-thio-4,5-trione.
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Synthesis routes and methods II

Procedure details

3-Nitrobenzyl bromide (10 g, 46.3 mmol) was dissolved in ethanol (200 ml) and stirred at room temperature A solution of conc. NH3 (aq) (200 ml) in ethanol (300 ml) was added dropwise to the reaction over 30 minutes. The reaction was stirred for 18 h at room temperature before evaporating to dryness. Water (350 ml) was added to the residue and the solution was washed with EtOAc (2×200 ml). The aqueous layer was basified with 1M NaOH and extracted with EtOAc (2×200 ml). The organic extracts of the basic layer were combined, dried (Na2SO4) and evaporated to dryness. The product was obtained as an orange oil (4.6 g, 65% yield). LCMS purity 100%, m/z 153 [M++H]+.
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10 g
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200 mL
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300 mL
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Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
RN Yu, CJ Chen, L Shu, Y Yin, ZJ Wang… - Bioorganic & Medicinal …, 2019 - Elsevier
Janus kinases (JAKs) play a key role in the proliferation, apoptosis and differentiation of immune cells, and JAKs are considered as an attractive target for the treatment of inflammatory …
Number of citations: 11 www.sciencedirect.com
S Yang, A Cho, JH Cho, BM Kim - Nanomaterials, 2021 - mdpi.com
Bimetallic catalysts are gaining attention due to their characteristics of promoting reactivity and selectivity in catalyzed reactions. Herein, a new catalytic N-formylation of secondary …
Number of citations: 8 www.mdpi.com
X Nie, Y Zheng, L Ji, H Fu, H Chen, R Li - Journal of Catalysis, 2020 - Elsevier
We have developed a clean, atom-economical and environmentally friendly route for acceptorless dehydrogenation of amines to nitriles by combining a new dual N-heterocyclic …
Number of citations: 8 www.sciencedirect.com
M Wright - 2018 - ora.ox.ac.uk
Lysine Demethylases (KDMs) represent an interesting drug target as they have been implicated in many diseases including several cancers. Reported inhibitors of KDM5 are commonly …
Number of citations: 4 ora.ox.ac.uk
S Sartini, V Coviello, A Bruno, V La Pietra… - Journal of Medicinal …, 2014 - ACS Publications
Recent advances in the knowledge of thyroid carcinomas development identified receptor tyrosine kinases, like VEGFR2 and RET, as viable and promising targets. Accordingly, their …
Number of citations: 17 pubs.acs.org
TR Waghmode, MB Kurade, AN Kabra… - …, 2012 - microbiologyresearch.org
Galactomyces geotrichum MTCC 1360 showed 87 % decolorization of the azo dye Rubine GFL (50 mg l −1 ) within 96 h at 30 C and pH 7.0 under static conditions, with significant …
Number of citations: 29 www.microbiologyresearch.org
L Tan, K Akahane, R McNally… - Journal of medicinal …, 2015 - ACS Publications
The Janus kinases (JAKs) and their downstream effectors, signal transducer and activator of transcription proteins (STATs), form a critical immune cell signaling circuit, which is of …
Number of citations: 98 pubs.acs.org
D Wei, H Wang, Q Zeng, W Wang, B Hao… - Journal of Medicinal …, 2021 - ACS Publications
Triple-negative breast cancer (TNBC) is highly aggressive with very limited treatment options due to the lack of efficient targeted therapies and thus still remains clinically challenging. …
Number of citations: 20 pubs.acs.org
J Hou, S Wan, G Wang, T Zhang, Z Li, Y Tian… - European Journal of …, 2016 - Elsevier
Three series of novel quinazoline and pyrido[2,3-d]pyrimidine derivatives were designed, synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase and a panel of five …
Number of citations: 44 www.sciencedirect.com
K Yue, C Xu, Z Wang, W Liu, C Liu, X Xu, Y Xing… - Bioorganic …, 2022 - Elsevier
The New Delhi β-Lactamase 1 (NDM-1), one of the most prevalent types of metallo-β-lactamases, has attracted extensive attention since its discovery. Extensive efforts have been made …
Number of citations: 1 www.sciencedirect.com

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